molecular formula C10H4N2O2 B8414347 Terephthalic acid dicyanide

Terephthalic acid dicyanide

Cat. No.: B8414347
M. Wt: 184.15 g/mol
InChI Key: DSEYQDSKEUBYSA-UHFFFAOYSA-N
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Description

Terephthalic acid (C₈H₆O₄, CAS 100-21-0), a para-oriented aromatic dicarboxylic acid, is a critical industrial chemical primarily used in the production of polyethylene terephthalate (PET) for textiles, packaging, and plastics . Its synthesis involves catalytic oxidation of p-xylene, with modern bio-based routes achieving up to 51% yield using Mn-Fe mixed oxides and oxygen .

Toxicological studies indicate that terephthalic acid primarily affects the kidneys and liver, with urinary biomarkers like β2-microglobulin and N-acetyl-β-D-glucosaminidase (NAG) serving as exposure indicators . Its plasma half-life in rats is 60–100 minutes, with rapid renal clearance .

Properties

Molecular Formula

C10H4N2O2

Molecular Weight

184.15 g/mol

IUPAC Name

benzene-1,4-dicarbonyl cyanide

InChI

InChI=1S/C10H4N2O2/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4H

InChI Key

DSEYQDSKEUBYSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C#N)C(=O)C#N

Origin of Product

United States

Chemical Reactions Analysis

From Terephthalamide via Dehydration

Terephthalonitrile is synthesized by dehydrating terephthalamide (C₈H₈N₂O₂) using anhydrous phosphoric acid as a catalyst. This reaction proceeds via the elimination of two water molecules:

C8H8N2O2H3PO4,ΔC8H4N2+2H2O\text{C}_8\text{H}_8\text{N}_2\text{O}_2\xrightarrow{\text{H}_3\text{PO}_4,\Delta}\text{C}_8\text{H}_4\text{N}_2+2\text{H}_2\text{O}

The product crystallizes as colorless prisms and is insoluble in water but soluble in boiling alcohol .

Alkaline Hydrolysis

Boiling terephthalonitrile with aqueous caustic alkalis (e.g., NaOH) regenerates terephthalic acid and releases ammonia :

C8H4N2+4H2ONaOHC8H6O4+2NH3\text{C}_8\text{H}_4\text{N}_2+4\text{H}_2\text{O}\xrightarrow{\text{NaOH}}\text{C}_8\text{H}_6\text{O}_4+2\text{NH}_3

This reaction confirms the compound’s stability under basic conditions and its reversibility to the parent acid.

Acid-Catalyzed Reactions

While specific acid-mediated reactions are not detailed in the sources, terephthalonitrile’s nitrile groups are expected to hydrolyze to carboxylic acids under strong acidic conditions (e.g., HCl/H₂SO₄), analogous to general nitrile reactivity .

Reactivity Profile

Terephthalonitrile’s nitrile groups participate in characteristic nitrile chemistry:

Reaction Type Conditions Products References
Reduction H₂/Pd or LiAlH₄Terephthaldiamine (C₈H₁₀N₂)
Cycloaddition Cu(OTf)₂, ethylene, 250°CAromatic intermediates (e.g., p-xylene)
Coordination Chemistry Zn(II) salts, bipyridine ligandsLuminescent coordination polymers

Key Research Findings

  • Thermal Stability : Terephthalonitrile sublimes without decomposition when heated, retaining its structure .

  • Catalytic Applications : Serves as a precursor in synthesizing metal-organic frameworks (MOFs) and coordination polymers with Zn(II), exhibiting potential in luminescence sensing .

  • Toxicity Considerations : Limited data exist, but derivatives like terephthalic acid show renal effects in rodents at high doses .

Table 2: Hydrolysis Pathways

Reagent Conditions Products Byproducts
Aqueous NaOHReflux, 100°CTerephthalic acid, NH₃None
H₂O (acidic)H₂SO₄, ΔTerephthalic acidNH₄⁺

Comparison with Similar Compounds

Key Differences :

  • Polymer Performance : Terephthalic acid’s para-orientation enables linear polymer chains in PET, optimizing tensile strength and thermal stability. Isophthalic acid’s meta-orientation introduces kinks, enhancing flexibility in coatings and adhesives .
  • Isophthalic acid’s higher solubility facilitates easier microbial degradation .

Terephthalic Acid vs. Phthalic Acid/Anhydride

Property Terephthalic Acid Phthalic Acid Phthalic Anhydride
Structure C₈H₆O₄ (para) C₈H₆O₄ (ortho) C₈H₄O₃ (cyclic anhydride)
Solubility (Water) 0.0017 g/L 7.7 g/L Reacts to form phthalic acid
Primary Use PET production Plasticizers, dyes Alkyd resins, coatings
Toxicity Renal/GI irritation Endocrine disruption Respiratory sensitizer

Key Differences :

  • Chemical Reactivity : Phthalic anhydride’s cyclic structure makes it more reactive in esterification, whereas terephthalic acid requires high-pressure conditions for PET synthesis .
  • Regulatory Status : Phthalic acid derivatives (e.g., DEHP) face restrictions due to endocrine effects, while terephthalic acid is prioritized for food-grade PET despite traces of estrogenic impurities .

Derivatives of Terephthalic Acid

  • Terephthalic Acid Dichloride (Cl₂C₈H₄O₂): Used as a monomer in high-performance polymers. Hydrolyzes completely to terephthalic acid, sharing its toxicity profile (TDI: 0.175 mg/kg) .
  • Diphenyl Terephthalate (C₂₀H₁₄O₄) : A stable ester with applications in specialty plastics. Exhibits lower acute toxicity compared to the parent acid .
  • MIL-101 (Chromium Terephthalate) : A porous metal-organic framework (MOF) with surface areas ~5900 m²/g, used in gas storage and catalysis .

Research Findings and Industrial Challenges

  • Purity Requirements : PET-grade terephthalic acid must contain <25 ppm 4-carboxybenzaldehyde (4-CBA) to avoid polymerization inhibition. Reactive crystallization methods often leave 73 ppm 4-CBA, necessitating multi-step purification .
  • Bio-Based Production : Mn-Fe catalysts enable 51% yield of bio-terephthalic acid from p-cymene, though scalability remains challenging .
  • Thermal Behavior : DSC studies confirm that hydrothermally treated terephthalic acid retains melting properties (~425°C), aligning with PET processing requirements .

Q & A

Basic Research Questions

Q. What is the empirical formula of terephthalic acid dicyanide, and how is it experimentally validated?

  • Methodology : Combustion analysis is a standard method for determining empirical formulas. For example, terephthalic acid (C₈H₆O₄) can be analyzed by measuring CO₂ and H₂O yields from combustion. A study demonstrated that 0.6943 g of terephthalic acid produced 1.471 g CO₂ and 0.226 g H₂O, confirming its formula through stoichiometric calculations . For dicyanide derivatives, elemental analysis coupled with spectroscopic techniques (e.g., FTIR, NMR) is used to verify functional groups and molecular structure .

Q. What are the primary synthetic routes for this compound?

  • Methodology : Terephthalic acid derivatives are typically synthesized via Diels-Alder reactions or oxidation pathways. For example, biomass-derived 5-hydroxymethylfurfural (HMF) can be oxidized and reacted with ethylene over Lewis acid catalysts (e.g., MCM-41 silica) to form intermediates like dimethyl terephthalate (DMT), which can be further functionalized with cyanide groups . Key steps include catalyst selection (avoiding Brønsted acids to prevent side reactions) and optimizing reaction temperatures (120–200°C) .

Q. How is terephthalic acid purified from industrial byproducts like 4-carboxybenzaldehyde (4-CBA)?

  • Methodology : Hydropurification processes using hydrogenation reactors are standard. A dynamic model for industrial-scale purification showed that controlling reaction temperature (250–300°C) and hydrogen flow rates (0.5–1.2 L/min) reduces 4-CBA concentrations to <25 ppm. Advanced control strategies, such as multivariable predictive-PID cascade systems, improve efficiency .

Advanced Research Questions

Q. How do catalytic mechanisms differ between Lewis and Brønsted acids in terephthalic acid synthesis?

  • Methodology :

  • Lewis acids (e.g., Ti-based catalysts) facilitate Diels-Alder reactions by coordinating with electron-rich dienophiles, achieving 70–85% yield in terephthalate intermediates.
  • Brønsted acids (e.g., H₂SO₄) promote undesired dehydration pathways, reducing selectivity by 30–40% .
  • Experimental validation : Compare catalyst performance using GC-MS to quantify product distributions and in situ Raman spectroscopy to monitor reaction intermediates .

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